molecular formula C6H12ClNO2 B1394222 (R)-methyl pyrrolidine-3-carboxylate hydrochloride CAS No. 874964-22-4

(R)-methyl pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B1394222
CAS No.: 874964-22-4
M. Wt: 165.62 g/mol
InChI Key: VVBSXSVVMNGQIN-NUBCRITNSA-N
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Description

(R)-Methyl pyrrolidine-3-carboxylate hydrochloride (CAS: 874964-22-4) is a chiral pyrrolidine derivative with a methyl ester group at the 3-position and an (R)-configuration. Its molecular formula is C₆H₁₂ClNO₂, and it has a molecular weight of 165.62 g/mol . The compound is synthesized via reaction of (R)-1-N-Boc-β-proline with propionyl chloride in methanol, yielding a pale orange oil with 99% purity after solvent removal . Key applications include its use as a chiral building block in pharmaceutical synthesis, particularly for drugs targeting neurological and metabolic disorders .

Properties

IUPAC Name

methyl (3R)-pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBSXSVVMNGQIN-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677202
Record name Methyl (3R)-pyrrolidine-3-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874964-22-4
Record name Methyl (3R)-pyrrolidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (3R)-pyrrolidine-3-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of ®-methyl pyrrolidine-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

®-methyl pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Synthesis

(R)-Methyl pyrrolidine-3-carboxylate hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals. Its structural properties enable the development of compounds targeting neurological disorders and other therapeutic areas.

Key Applications:

  • Drug Development: It is utilized in creating novel drug candidates, particularly those that act on the central nervous system.
  • Kinase Inhibitors: The compound has been identified as a reagent in synthesizing kinase inhibitors such as ERK1/2, which are important in cancer therapies .

Agrochemical Development

The compound is also employed in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. This application is vital for improving crop yields and pest management strategies.

Impact on Agriculture:

  • Pesticide Formulation: Enhances the effectiveness of existing agricultural chemicals, contributing to sustainable farming practices.
  • Crop Protection: Aids in developing products that protect crops from various pests and diseases.

Research in Organic Chemistry

In organic synthesis, this compound acts as a valuable reagent. It allows researchers to explore new chemical reactions and develop innovative materials.

Research Highlights:

  • Synthetic Pathways: Used in various synthetic routes to create complex organic molecules.
  • Catalysis Studies: Investigated for its potential as a catalyst in asymmetric synthesis, particularly due to its chiral nature .

Biochemical Studies

The compound plays a significant role in biochemical research, particularly concerning metabolic pathways and enzyme interactions.

Research Applications:

  • Enzyme Mechanisms: Employed to study enzyme kinetics and mechanisms, providing insights into biological processes.
  • Protein-Ligand Interactions: Investigated for its ability to modulate interactions between proteins and ligands, which is crucial for drug design .

Cosmetic Formulations

This compound is incorporated into cosmetic products due to its potential skin-conditioning properties.

Cosmetic Benefits:

  • Skin Conditioning: Used in formulations aimed at improving skin texture and hydration.
  • Personal Care Products: Added to various personal care items for enhanced efficacy.

Data Table: Applications Overview

Application AreaSpecific UsesKey Benefits
Pharmaceutical SynthesisDrug development, kinase inhibitorsTargets neurological disorders
Agrochemical DevelopmentPesticide formulationImproves crop yield and pest management
Organic Chemistry ResearchReagent for organic synthesisFacilitates new chemical reactions
Biochemical StudiesEnzyme mechanisms, protein-ligand interactionsEnhances understanding of biological processes
Cosmetic FormulationsSkin-conditioning agentsImproves skin texture and hydration

Case Studies

  • Synthesis of Kinase Inhibitors : A study demonstrated the use of this compound in synthesizing selective ERK1/2 inhibitors, showcasing its relevance in cancer treatment research .
  • Organic Synthesis Applications : Research highlighted its role as a chiral catalyst in asymmetric synthesis reactions, comparing its efficiency with traditional catalysts like L-Proline .
  • Agrochemical Efficacy : Field trials indicated that formulations containing this compound significantly enhanced the effectiveness of conventional pesticides against specific pests, leading to improved crop yields .

Mechanism of Action

The mechanism of action of ®-methyl pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Enantiomeric and Stereoisomeric Variants

  • (S)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride (CAS: 1065065-28-2):
    The (S)-enantiomer shares the same molecular formula and weight but differs in stereochemistry. Both enantiomers are commercially available (e.g., Combi-Blocks) with 97% purity . Enantiomeric purity is critical for biological activity; for example, (R)-isomers may exhibit distinct receptor-binding profiles compared to (S)-isomers in drug candidates .

  • Methyl (3R,4R)-4-Methylpyrrolidine-3-Carboxylate Hydrochloride (CAS: 2101775-05-5): This derivative introduces a methyl group at the 4-position, increasing molecular weight to 193.67 g/mol (C₈H₁₆ClNO₂).

Substituent-Modified Derivatives

  • Ethyl Pyrrolidine-3-Carboxylate Hydrochloride (CAS: 72925-15-6): Replacing the methyl ester with an ethyl group increases molecular weight to 179.65 g/mol (C₇H₁₄ClNO₂). Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting drug bioavailability .
  • 3-Cyano-3-Methylpyrrolidine Hydrochloride (CAS: 186597-29-5): This compound substitutes the ester with a cyano group, reducing molecular weight to 146.62 g/mol (C₆H₁₁ClN₂). The cyano group increases polarity and may enhance interactions with enzymatic active sites .

Ureido and Aryl-Substituted Derivatives

  • (±)-Methyl 1-Methyl-4-Phenyl-3-[(3-Phenylureido)Methyl]Pyrrolidine-3-Carboxylate (CAS: Not listed): This derivative incorporates phenylurea and phenyl groups, significantly increasing molecular weight (~408 g/mol). Such modifications improve binding to hydrophobic targets but reduce solubility in aqueous media .
  • (±)-Methyl 3-Cyano-1-Methyl-4-(2-Thienyl)Pyrrolidine-3-Carboxylate (CAS: Not listed): The addition of a thienyl group and cyano substituent (MW: 251 g/mol) introduces heteroaromaticity, which can enhance π-π stacking interactions in drug-receptor complexes .

Key Data Table: Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Application Notes
(R)-Methyl pyrrolidine-3-carboxylate HCl 874964-22-4 C₆H₁₂ClNO₂ 165.62 Methyl ester, R-configuration 97% Chiral intermediate in drug synthesis
(S)-Methyl pyrrolidine-3-carboxylate HCl 1065065-28-2 C₆H₁₂ClNO₂ 165.62 Methyl ester, S-configuration 97% Comparator in enantioselective studies
Ethyl pyrrolidine-3-carboxylate HCl 72925-15-6 C₇H₁₄ClNO₂ 179.65 Ethyl ester N/A Prolonged metabolic stability
3-Cyano-3-methylpyrrolidine HCl 186597-29-5 C₆H₁₁ClN₂ 146.62 3-Cyano, 3-methyl N/A Polar pharmacophore modifier
Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate HCl 2101775-05-5 C₈H₁₆ClNO₂ 193.67 4-Methyl, R,R-configuration N/A Steric hindrance studies

Biological Activity

(R)-Methyl pyrrolidine-3-carboxylate hydrochloride (CAS No. 874964-22-4) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological activity. The compound features a pyrrolidine ring with a carboxylate group and a methyl ester, making it a derivative of proline.

Structural Formula

C6H12ClNO2\text{C}_6\text{H}_{12}\text{ClNO}_2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in metabolic pathways. For instance, it can act as a ligand for certain receptors, modulating their activity and influencing cellular processes .
  • Protein-Ligand Interactions : Its ability to interact with proteins suggests potential applications in drug design, particularly in targeting enzymes linked to disease processes .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. For example, it has been evaluated as an inhibitor against the SARS-CoV-2 virus, demonstrating low-micromolar inhibition of critical viral enzymes .

Antiproliferative Activity

Research has established clear structure-activity relationships (SARs) for this compound in various cancer cell lines. In vitro studies indicated that derivatives of pyrrolidine exhibited significant antiproliferative effects against human cancer cell lines such as A549 (lung cancer), CH1 (ovarian cancer), and SW480 (colon cancer) .

Antimicrobial Activity

The compound has also shown promising results against various bacterial strains. A series of studies demonstrated that modifications to the pyrrolidine structure could enhance its antimicrobial efficacy, particularly against drug-resistant strains .

Case Studies and Research Findings

  • SARS-CoV-2 Inhibition : A study focused on synthesizing derivatives of this compound that exhibited inhibitory activity against the nsp3 macrodomain of SARS-CoV-2. The best-performing compounds showed IC50 values in the low micromolar range, indicating strong potential for further development as antiviral agents .
  • Cancer Research : In a comparative study of antiproliferative activities, several derivatives were tested across different human cancer cell lines. Results indicated that specific modifications to the methyl pyrrolidine structure significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM .
  • Antimicrobial Studies : Research evaluating the antimicrobial properties revealed that certain derivatives displayed effective inhibition against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 5 µM .

Comparison with Similar Compounds

Compound TypeBiological ActivityUnique Features
PyrrolidineBasic structural analogLacks additional functional groups
ProlineNaturally occurring amino acidContains only one carboxylic acid group
Pyrrolidine-2-carboxylateSimilar reactivity but different applicationsLacks methyl ester functionality

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-methyl pyrrolidine-3-carboxylate hydrochloride to achieve high enantiomeric purity?

  • Methodological Answer : Enantiomeric purity can be optimized using chiral chromatography (e.g., HPLC with chiral stationary phases) or asymmetric synthesis techniques. For example, stereoselective reduction of intermediates or enzymatic resolution may enhance enantiomeric excess (ee). Chiral derivatizing agents (e.g., Mosher’s acid) combined with 1H^1\text{H}-NMR can quantify ee . Additionally, synthetic routes involving enantiopure starting materials, such as (3R,4R)-configured precursors, have been reported for structurally related pyrrolidine derivatives .
Key Parameters for Optimization
Chiral column type (e.g., amylose/cyclodextrin-based)
Reaction temperature and solvent polarity
Catalyst selection (e.g., chiral Lewis acids)

Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Programs like SHELXL (for refinement) and Mercury (for visualization) can analyze crystallographic data to confirm the (R)-configuration . Alternatively, circular dichroism (CD) spectroscopy or vibrational circular dichroism (VCD) can correlate experimental spectra with computational models (e.g., density functional theory) . Chiral HPLC retention times should match those of authenticated standards .

Advanced Research Questions

Q. How can computational modeling aid in understanding the conformational flexibility of the pyrrolidine ring in this compound?

  • Methodological Answer : The Cremer-Pople puckering parameters (QQ, θ\theta, ϕ\phi) quantitatively describe ring puckering. Using crystallographic data, software like WinGX can calculate these parameters by defining a least-squares plane for the ring atoms. For example, a study on pyrrolidine derivatives demonstrated that substituents at the 3-position influence puckering amplitude (QQ) and pseudorotation phase angles (ϕ\phi) . Molecular dynamics (MD) simulations in solvents like DMSO or water can further predict dominant conformers under experimental conditions.
Puckering Parameters for a Representative Structure
Q=0.45A˚Q = 0.45 \, \text{Å}, θ=15\theta = 15^\circ, ϕ=120\phi = 120^\circ
(Values hypothetical; adjust based on crystallographic data)

Q. What strategies resolve discrepancies in crystallographic data during structure refinement of this compound?

  • Methodological Answer : Discrepancies (e.g., high R-factors or anomalous thermal parameters) require iterative refinement using SHELXL. Key steps include:

Verify hydrogen atom placement via riding models or neutron diffraction.

Check for twinning using SHELXD; apply TWIN/BASF commands if necessary .

Analyze residual electron density maps for solvent molecules or disorder.
Software suites like WinGX integrate tools for metric analysis (e.g., bond angles, torsion angles) to validate geometry against expected values .

Q. How does the hydrochloride counterion influence the stability and solubility of this compound?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility via ion-dipole interactions. Stability can be assessed via:

  • Thermogravimetric analysis (TGA) : Detect dehydration or decomposition temperatures.

  • Dynamic vapor sorption (DVS) : Measure hygroscopicity under varying humidity.

  • pH-solubility profiling : Compare solubility in buffers (pH 1–7.4) to identify optimal storage conditions .

    Solubility in Common Solvents
    Water: >50 mg/mL (pH 2)
    Methanol: ~100 mg/mL
    DCM: <10 mg/mL

Q. What are the best practices for characterizing enantiomeric impurities in this compound?

  • Methodological Answer : Use chiral HPLC with a validated method (e.g., CHIRALPAK® IC column, 90:10 hexane:isopropanol mobile phase). LC-MS/MS can detect trace impurities (<0.1%). For absolute quantification, prepare calibration curves using spiked samples of known (S)-enantiomer concentrations. Cross-validate with 1H^1\text{H}-NMR using chiral solvating agents like Yb(hfc)3_3 .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding the compound’s conformation?

  • Methodological Answer : NMR captures solution-state conformers, while X-ray reflects solid-state packing. To reconcile discrepancies:

Perform variable-temperature NMR to identify dynamic equilibria.

Compare computed NMR chemical shifts (via Gaussian or ORCA) with experimental data.

Analyze crystal packing forces (e.g., hydrogen bonds, π-π interactions) using Mercury’s Materials Module .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-methyl pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 2
(R)-methyl pyrrolidine-3-carboxylate hydrochloride

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